![molecular formula C22H25NO2 B1370450 2-[[(E)-6,6-Dimethylhept-2-en-4-ynyl]-(naphthalen-1-ylmethyl)amino]acetic acid](/img/structure/B1370450.png)
2-[[(E)-6,6-Dimethylhept-2-en-4-ynyl]-(naphthalen-1-ylmethyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[(E)-6,6-Dimethylhept-2-en-4-ynyl]-(naphthalen-1-ylmethyl)amino]acetic acid is a derivative of Terbinafine, an allylamine antifungal agent widely used to treat fungal infections. Terbinafine itself is known for its efficacy against dermatophytes and other fungal pathogens. This compound retains the antifungal properties of its parent compound while exhibiting unique characteristics that make it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: 2-[[(E)-6,6-Dimethylhept-2-en-4-ynyl]-(naphthalen-1-ylmethyl)amino]acetic acid can be synthesized through the oxidation of Terbinafine. The process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is carried out in an appropriate solvent, often under reflux, to ensure complete conversion of Terbinafine to this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions: 2-[[(E)-6,6-Dimethylhept-2-en-4-ynyl]-(naphthalen-1-ylmethyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to Terbinafine or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst, such as palladium on carbon.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: More oxidized derivatives of this compound.
Reduction: Terbinafine and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[[(E)-6,6-Dimethylhept-2-en-4-ynyl]-(naphthalen-1-ylmethyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antifungal properties and potential use in developing new antifungal agents.
Medicine: Investigated for its potential therapeutic applications in treating fungal infections and other diseases.
Industry: Utilized in the development of antifungal coatings and materials.
作用机制
2-[[(E)-6,6-Dimethylhept-2-en-4-ynyl]-(naphthalen-1-ylmethyl)amino]acetic acid exerts its antifungal effects by inhibiting the enzyme squalene epoxidase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By blocking this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death. The accumulation of squalene within the fungal cell further enhances its fungicidal activity.
相似化合物的比较
Terbinafine: The parent compound, widely used as an antifungal agent.
Naftifine: Another allylamine antifungal with a similar mechanism of action.
Butenafine: A benzylamine antifungal with a similar spectrum of activity.
Uniqueness: 2-[[(E)-6,6-Dimethylhept-2-en-4-ynyl]-(naphthalen-1-ylmethyl)amino]acetic acid stands out due to its unique chemical structure, which imparts distinct properties compared to its parent compound and other similar antifungals. Its enhanced solubility and stability make it a valuable compound for various applications in research and industry.
属性
分子式 |
C22H25NO2 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC 名称 |
2-[[(E)-6,6-dimethylhept-2-en-4-ynyl]-(naphthalen-1-ylmethyl)amino]acetic acid |
InChI |
InChI=1S/C22H25NO2/c1-22(2,3)14-7-4-8-15-23(17-21(24)25)16-19-12-9-11-18-10-5-6-13-20(18)19/h4-6,8-13H,15-17H2,1-3H3,(H,24,25)/b8-4+ |
InChI 键 |
ZTMIKPNGXUHMNH-XBXARRHUSA-N |
手性 SMILES |
CC(C)(C)C#C/C=C/CN(CC1=CC=CC2=CC=CC=C21)CC(=O)O |
规范 SMILES |
CC(C)(C)C#CC=CCN(CC1=CC=CC2=CC=CC=C21)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



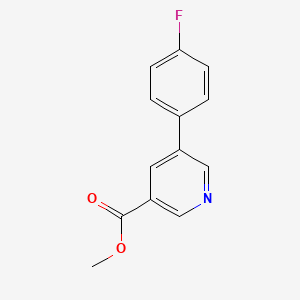
![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B1370373.png)

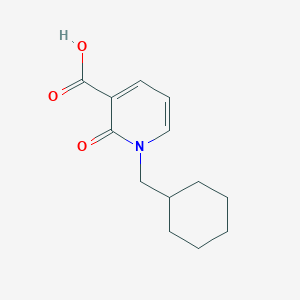
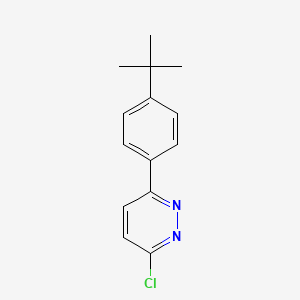
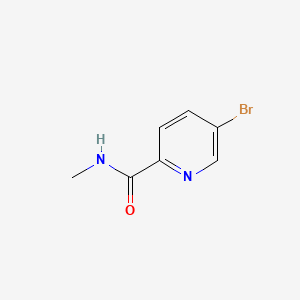
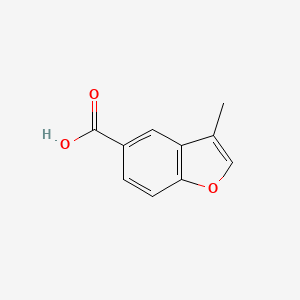

![(R)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine](/img/structure/B1370388.png)
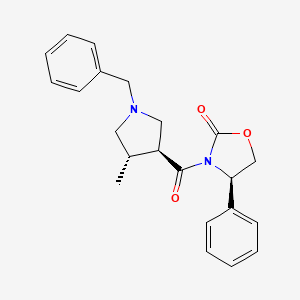
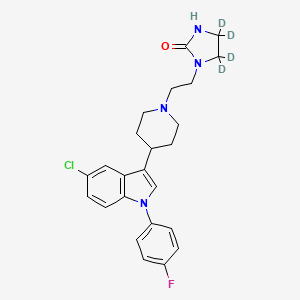
![Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1370394.png)
![Ethyl 2-[4-(chloromethyl)-2-methoxyphenoxy]acetate](/img/structure/B1370395.png)
